![molecular formula C14H10ClFO2 B1393917 2-[(4-Fluorobenzyl)oxy]benzoyl chloride CAS No. 926025-98-1](/img/structure/B1393917.png)

2-[(4-Fluorobenzyl)oxy]benzoyl chloride

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

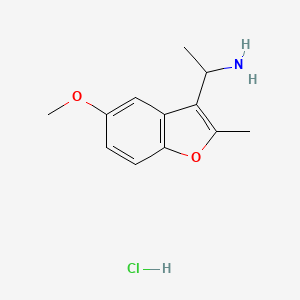

Synthesis of Quinazolinones : 2-Fluoro substituted benzoyl chlorides, like 2-[(4-Fluorobenzyl)oxy]benzoyl chloride, are used in the synthesis of 4(3H)-quinazolinones. This synthesis involves cyclocondensation with 2-amino-N-heterocycles, forming products that show moderate activity against tumor cell lines (Deetz et al., 2001).

Intermediate in Drug Synthesis : The compound is instrumental in synthesizing intermediates for drugs like prasugrel. Modified synthetic methods involving related compounds have shown high efficiency and are feasible for industrial production (Zheng Min, 2013).

Derivative Formation for Drug Analysis : Derivatives of the compound, like fluorobenzyl derivatives, are synthesized for drug analysis using mass spectrometry. These derivatives aid in the measurement of certain drugs in plasma (Murray et al., 1985).

Synthesis of Benzoyl Peroxide : In synthesizing benzoyl peroxide, a product with widespread applications in bleaching agents and acne medication, derivatives of benzoyl chloride play a crucial role. The synthesis involves transforming bromobenzene into an acid chloride, with benzoyl peroxide being a target molecule of interest due to its wide applications (Her et al., 2014).

Synthesis of Cellulose Benzoates : In the synthesis of cellulose benzoates, benzoyl chlorides are used. These cellulose derivatives are synthesized by homogeneous acylation with benzoyl chlorides in an ionic liquid, without any catalysts. This method has shown to be effective in producing cellulose benzoates with varying degrees of substitution (Zhang et al., 2009).

Annulative Coupling for Phenanthrene Derivatives : 2-Arylbenzoyl chlorides undergo annulative coupling with internal alkynes in the presence of catalysts to selectively produce phenanthrene derivatives. This process is important in organic synthesis and material science (Nagata et al., 2014).

Safety And Hazards

The safety data sheet for a related compound, “Benzoyl chloride”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methoxy]benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c15-14(17)12-3-1-2-4-13(12)18-9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFDTXAQCBJEKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Fluorobenzyl)oxy]benzoyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

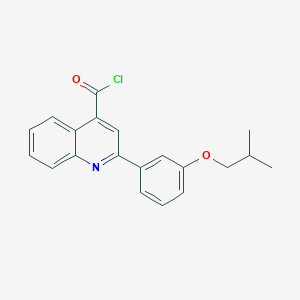

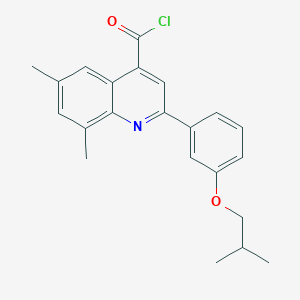

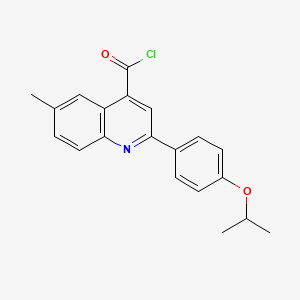

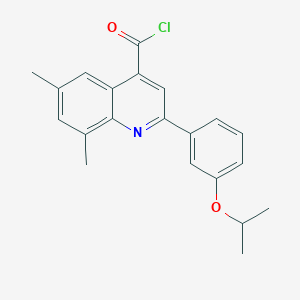

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B1393834.png)

![1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393841.png)

![Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1393842.png)

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393856.png)